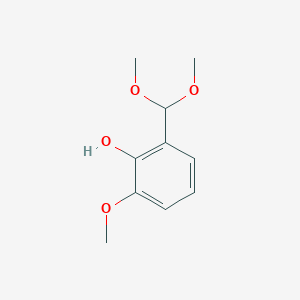
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- is an organic compound with the molecular formula C11H22O2. It is a colorless liquid known for its stability and unique chemical properties. This compound is part of the dioxane family, which consists of six-membered heterocyclic compounds containing two oxygen atoms. The presence of the 4,4-dimethyl and 2-(2-methylpropyl) groups makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of 2,4-dimethyl-3-cyclohexene carboxaldehyde with the corresponding diol in the presence of an acid catalyst . The reaction typically requires refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxanes often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The use of catalysts such as toluenesulfonic acid or zirconium tetrachloride can enhance the reaction rate and yield . The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxane, 4,4-dimethyl-2-(2-methylpropyl)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its stability and reactivity are influenced by the presence of the 4,4-dimethyl and 2-(2-methylpropyl) groups, which can enhance its ability to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
- 1,3-Dioxolane, 2,2,4-trimethyl-
- 2,2-Dimethyl-1,3-dioxane-4-methanol
Uniqueness
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- stands out due to its unique structural features, which provide enhanced stability and reactivity compared to other similar compounds. The presence of the 4,4-dimethyl and 2-(2-methylpropyl) groups makes it particularly suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
58303-58-5 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4,4-dimethyl-2-(2-methylpropyl)-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-8(2)7-9-11-6-5-10(3,4)12-9/h8-9H,5-7H2,1-4H3 |
InChI Key |
JKEZOTPYPOUIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1OCCC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


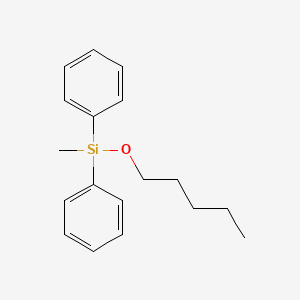
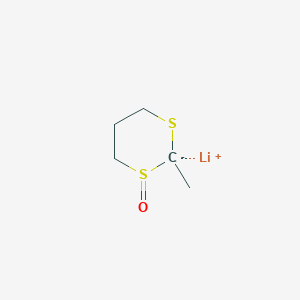

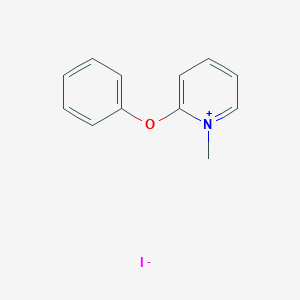

![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)
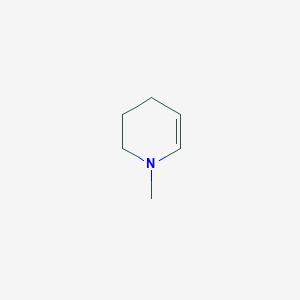
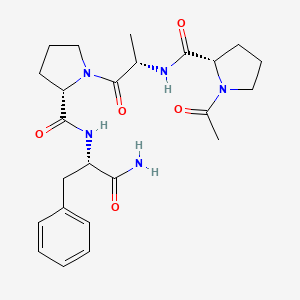
![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)
